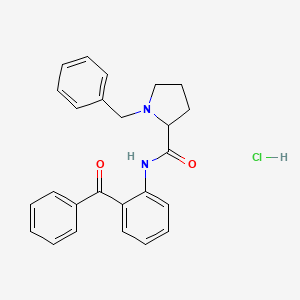

N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride

Descripción

N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride (CAS: 147959-98-6, MW: 420.93) is a chiral compound featuring a benzoylphenyl group, a benzyl-substituted pyrrolidine ring, and a carboxamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and coordination chemistry applications . Its stereochemistry (S-configuration) is critical for its role as a precursor in asymmetric synthesis, particularly in forming Ni(II) complexes with amino acids for chiral amino acid production .

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2.ClH/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19;/h1-8,10-15,23H,9,16-18H2,(H,26,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDDRPHJAVYMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-benzoylphenylamine with benzylpyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a versatile compound with significant applications in pharmaceutical research and development . It is also known as N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride.

Applications

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is widely utilized in research, with applications focused on:

- Pharmaceutical Development This compound acts as a key intermediate in the synthesis of various pharmaceuticals, especially in the creation of analgesics and anti-inflammatory drugs . Its unique properties may enhance the solubility and bioavailability of poorly soluble drugs .

- Neuroscience Research It is employed in studies investigating pain pathways, pain mechanisms, and neurological disorders, offering insights into potential treatments for conditions such as chronic pain and depression . It has also shown promise in studies investigating neuroprotective effects, which could lead to new treatments for neurodegenerative diseases.

- Chemical Synthesis The compound serves as a versatile building block in organic synthesis, enabling researchers to create complex molecules with specific functional groups .

- Drug Formulation Its properties can enhance the solubility and bioavailability of poorly soluble drugs, making it valuable in formulating effective medications .

- Material Science This chemical can be incorporated into polymers and coatings, improving their mechanical properties and thermal stability for various industrial applications . It is also explored for its properties in creating advanced materials, particularly in drug delivery systems where controlled release is crucial for patient compliance .

- Biochemical Assays Researchers utilize it in biochemical assays to study enzyme interactions and receptor binding, aiding in the discovery of new drug targets . The compound acts as a probe in biochemical assays, influencing enzyme activity and protein interactions. Its mechanism likely involves hydrogen bonding and hydrophobic interactions that modulate biochemical pathways.

- Cosmetic Formulations Its unique chemical structure makes it a candidate for use in cosmetic products, particularly those aimed at anti-aging, due to its potential skin-beneficial properties .

Pain Management and Analgesic Properties

The compound has been investigated for its potential applications in pain management. Its structural features may facilitate interactions with pain-related pathways, making it a candidate for further pharmacological studies aimed at developing novel analgesics. Preliminary studies suggest that it may interact with pain receptors, positioning it as a potential analgesic agent.

Enhancement of Anti-Inflammatory Activity

Multiple compound approaches in rational drug design aim at multiple targets with one molecule . Modifications of nonsteroidal anti-inflammatory drugs (NSAIDs) may contribute to an increased inhibition of COX-2 (the inducible form of cyclooxygenases during the inflammatory reaction) and to a lower inhibition of COX-1, thus reducing side effects such as gastrointestinal and renal toxicity .

Asymmetric Synthesis of Tailor-Made Amino Acids

The chiral ligand (S)-16 was easily recovered in 85% yield for the next cycle . The alkylation of Ni complex 45 with 5-iodo-1-pentene in the presence of base at room temperature provided the Ni complex 46 in 99% yield .

Study on Cancer Cell Inhibition

A study demonstrated that derivatives of similar compounds exhibited potent growth inhibition of cancer cells while sparing non-tumorigenic cells. This suggests a selective action that could be beneficial in cancer therapy.

| Property | Description |

|---|---|

| Target Enzymes | Various enzymes involved in pain pathways |

| Potential Applications | Analgesics, anti-inflammatory drugs, neuroprotective agents |

| Structural Features | Chiral pyrrolidine ring with benzoylphenyl moiety |

| Interaction Techniques | Molecular docking, binding assays |

| Notable Findings | Selective inhibition of cancer cell growth, enhancement of anti-inflammatory activity, asymmetric synthesis of amino acids |

Mecanismo De Acción

The mechanism of action of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Fluorobenzyl Derivatives

(S)-N-(2-Benzoylphenyl)-1-(2-Fluorobenzyl)pyrrolidine-2-Carboxamide

- Structural Difference : The benzyl group is substituted with a fluorine atom at the ortho position.

- This derivative is synthesized via methanesulfonyl chloride activation, similar to the parent compound .

- Applications : Fluorinated analogs are explored for enhanced metabolic stability and bioavailability in drug design.

Enantiomeric Forms: (R)-Configuration

(2R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide

- Structural Difference : The pyrrolidine ring adopts an R-configuration instead of S.

- Impact : The enantiomer exhibits distinct hydrogen-bonding patterns. X-ray studies reveal bifurcated N–H⋯(O,N) hydrogen bonds forming S(6) and S(5) rings, stabilizing the crystal lattice .

- Applications : The R-enantiomer serves as a chiral auxiliary in asymmetric synthesis, though its coordination behavior may differ from the S-form due to spatial arrangement .

Ni(II) Complexes with Amino Acid Schiff Bases

Complex 1 : Ni(II) complex with glycine-derived Schiff base

- Structure: Forms a square-planar coordination geometry. Intramolecular hydrogen bonds (O4–H4AW⋯O3, 153.7°) stabilize the hydroxybutanoic acid side-chain conformation .

- Key Feature : Long-range spin-spin interactions in NMR spectra indicate rigid conformations in deuterochloroform .

Complex 2: Ni(II) complex with 2-amino-2-methylpropanoic acid-derived Schiff base

- Structural Difference: Incorporates a bulky methyl group on the amino acid.

- Impact : Steric repulsion between the benzyl group and methyl substituent distorts the coordination sphere, reducing conformational flexibility compared to Complex 1 .

Hydrogen Bonding and Solvent Effects

Intramolecular Hydrogen Bonding

- Parent Compound : Steric hindrance from the o-benzoyl group prevents two-center hydrogen bonds but allows three-center interactions in solid-state and DMSO solutions, as seen in related oxalamide derivatives .

- Comparison with N-(2-Benzoylphenyl)Acetamide : Unlike the parent compound, acetamide derivatives lack three-center hydrogen bonds due to unfavorable steric effects .

Solvent Interactions

- DMSO vs. CDCl3 : In DMSO, solvent disruption of hydrogen bonds is evident from Δδ(NH)/ΔT measurements (ΔH° ≈ 28.3 kJ·mol⁻¹ for oxalamide analogs) . Chloroform preserves intramolecular hydrogen bonding, as shown by NMR shifts (ΔδH6 ≈ 1.0 ppm) .

Data Tables

Table 1: Molecular Properties of Key Compounds

*Estimated based on structural analogs.

Actividad Biológica

N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride, also known as (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

- Molecular Formula : C25H24N2O2

- Molecular Weight : 384.48 g/mol

- CAS Number : 96293-17-3

- Appearance : White to yellow crystalline powder

- Melting Point : 100°C to 105°C

Research indicates that N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide interacts with specific biological targets through various mechanisms:

- Enzyme Modulation : The compound acts as a probe in biochemical assays, influencing enzyme activity and protein interactions. Its mechanism likely involves hydrogen bonding and hydrophobic interactions that modulate biochemical pathways.

- Receptor Interaction : Preliminary studies suggest that it may interact with pain receptors, positioning it as a potential analgesic agent.

- Pharmacokinetics : Interaction studies utilize molecular docking and binding assays to elucidate its pharmacokinetic properties, which are crucial for understanding its therapeutic viability.

Pain Management and Analgesic Properties

The compound has been investigated for its potential applications in pain management. Its structural features may facilitate interactions with pain-related pathways, making it a candidate for further pharmacological studies aimed at developing novel analgesics .

Neuroprotective Effects

In neuroscience research, N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has shown promise in studies investigating neuroprotective effects. This could lead to new treatments for chronic pain conditions and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Inhibition : A study demonstrated that derivatives of similar compounds exhibited potent growth inhibition of cancer cells while sparing non-tumorigenic cells. This suggests a selective action that could be beneficial in cancer therapy .

- Therapeutic Applications : The compound has been explored as a key intermediate in the synthesis of novel pharmaceuticals, particularly for analgesics and anti-inflammatory drugs. Its unique properties may enhance the solubility and bioavailability of poorly soluble drugs .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Target Enzymes | Various enzymes involved in pain pathways |

| Potential Applications | Analgesics, anti-inflammatory drugs, neuroprotective agents |

| Structural Features | Chiral pyrrolidine ring with benzoylphenyl moiety |

| Interaction Techniques | Molecular docking, binding assays |

| Notable Findings | Selective inhibition of cancer cell growth |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride?

- Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., 2-furoyl chloride) with amino derivatives (e.g., 2-aminobenzophenone) at 120°C for 18 hours, followed by recrystallization from chloroform/methanol mixtures . For asymmetric synthesis, chiral auxiliaries like benzylpyrrolidine groups are used to ensure stereospecific outcomes, with yields optimized via temperature-controlled fusion reactions .

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction using an Enraf-Nonius CAD-4 diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Key parameters include:

- Space group: P222 (orthorhombic)

- Unit cell dimensions: a = 8.4036 Å, b = 11.2215 Å, c = 21.4182 Å

- Refinement with SHELXL yields R1 = 0.034 and wR2 = 0.084, with hydrogen-bonding networks (e.g., N–H⋯O) stabilizing molecular conformation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .

- PPE : Use nitrile gloves, safety goggles, and NIOSH-approved respirators during handling to minimize inhalation/contact risks .

- Spill Management : Collect solid residues using HEPA-filtered vacuums; avoid dispersing dust into ventilation systems .

Advanced Research Questions

Q. How does this compound facilitate asymmetric synthesis of non-proteinogenic amino acids?

- Methodological Answer : The benzylpyrrolidine moiety acts as a chiral auxiliary, enabling stereospecific alkylation at the α-carbon of glycine or alanine Schiff bases. For example, Ni(II) complexes of the compound allow the introduction of –C(CH) or pentamethylbenzyl groups, yielding α-methyl-α-amino acids with >95% enantiomeric excess .

Q. What analytical techniques are optimal for characterizing Ni(II) Schiff base complexes derived from this compound?

- Methodological Answer :

- ESI-MS (Ion Trap/QqTOF) : Provides molecular ion peaks ([M]) and fragmentation patterns to confirm complex stoichiometry .

- NMR Spectroscopy : H and C NMR reveal unique NOE interactions (e.g., between benzyl protons and Ni centers) and spin-spin coupling constants to validate coordination geometry .

Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound?

- Methodological Answer : Intramolecular N–H⋯O hydrogen bonds (e.g., O4–H4A⋯O3, 153.7°) create S(5) and S(6) ring motifs, fixing the pyrrolidine-carboxamide backbone in a planar arrangement. This conformation is critical for ligand-metal coordination in catalysis .

Q. How can researchers resolve contradictions in structural data from X-ray crystallography vs. solution-phase NMR?

- Methodological Answer :

- X-ray : Captures static, solid-state conformations dominated by crystal packing forces.

- NMR : Reflects dynamic equilibria in solution (e.g., deuterochloroform).

- Mitigation : Use DFT calculations to model solvent effects and compare experimental vs. theoretical bond distances (e.g., Ni–N distances in complexes) .

Q. What role does this compound play in peptide stapling for drug discovery?

- Methodological Answer : The benzoylphenyl group enables site-specific crosslinking via olefin metathesis, stabilizing α-helical peptides. For example, (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide enhances binding affinity to intracellular targets (e.g., BCL-2 family proteins) by reducing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.